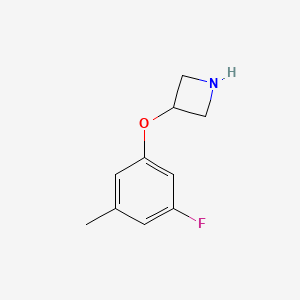

3-(3-Fluoro-5-methylphenoxy)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Among the various classes of nitrogen heterocycles, four-membered rings such as azetidines and β-lactams hold a unique position in chemical research. nih.gov Historically, they were considered relatively unexplored compared to their five- and six-membered counterparts, largely due to the synthetic challenges posed by their inherent ring strain. nih.govresearchgate.net However, this strain also imparts distinct chemical reactivity and a rigid conformational structure, making them valuable building blocks in organic synthesis. researchgate.net These heterocycles serve as versatile substrates for designing and preparing biologically active compounds through functionalization at different positions on the ring. nih.govijarsct.co.in Their utility extends to their role as precursors for other nitrogen-containing molecules with potential biological activities. nih.gov

The Azetidine (B1206935) Scaffold as a Privileged Motif in Bioactive Compounds

The azetidine ring is the smallest saturated nitrogen-containing heterocycle that possesses considerable chemical stability. enamine.net This stability, combined with its molecular rigidity, has led to its designation as a "privileged scaffold" in drug discovery. nih.govresearchgate.net The incorporation of an azetidine moiety into a molecule can favorably influence its pharmacokinetic properties, including solubility, lipophilicity, and metabolic stability. researchgate.net The rigid framework of the azetidine ring helps to lock the conformation of a molecule, which can lead to higher binding affinity with biological targets due to a reduction in the entropic penalty upon binding. enamine.net Consequently, compounds containing the azetidine motif have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.net

Overview of Research Approaches for Novel Azetidine Derivatives

The growing interest in azetidine-containing compounds has spurred the development of diverse and innovative synthetic methodologies. nih.gov Traditional methods have often been hampered by the challenges of constructing the strained four-membered ring. Modern research has overcome some of these hurdles through various strategies.

Key synthetic approaches include:

Intramolecular Cyclization: This is a common strategy, often involving an intramolecular SN2 reaction where a nitrogen atom displaces a leaving group (such as a halide or mesylate) to form the ring. nih.gov A related method is the intramolecular aminolysis of epoxides, which can provide access to functionalized azetidines. nih.gov

[2+2] Cycloaddition: The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a direct method for forming the azetidine ring. researchgate.net

Ring Expansion: The expansion of smaller rings, such as N-tosylaziridines, can yield corresponding azetidine derivatives. medwinpublishers.com

Addition Reactions: Methods like the aza-Michael addition to activated alkenes such as methyl 2-(azetidin-3-ylidene)acetates provide a route to 3-substituted azetidines. mdpi.com

Organometallic Approaches: A recently developed strategy involves the use of titanacyclobutanes, generated from ketones or alkenes. Halogenation of these intermediates followed by reaction with an amine affords highly substituted azetidines. researchgate.net

These varied approaches allow chemists to synthesize libraries of novel azetidine derivatives for screening and development in drug discovery programs. nih.gov

Research Focus on 3-(3-Fluoro-5-methylphenoxy)azetidine within the Azetidine Class

Within the broad class of azetidine derivatives, research has focused on specific substitution patterns to explore new chemical space and biological activities. The compound This compound serves as a prime example of a targeted research molecule. Its structure is composed of two key components: the azetidine core and a 3-fluoro-5-methylphenoxy substituent attached at the 3-position.

This design combines the advantageous properties of the azetidine scaffold—conformational rigidity and improved physicochemical characteristics—with a substituted aromatic phenoxy group. The phenoxy moiety is a common feature in medicinal chemistry, and its substituents are crucial for modulating a compound's properties. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also alter the electronic properties of the aromatic ring, potentially improving target binding affinity. The methyl group provides another point of substitution to fine-tune lipophilicity and steric interactions. The investigation of molecules like this compound is driven by the goal of systematically modifying a privileged core to develop novel compounds with specific, optimized biological functions.

| Property | This compound | 3-(3-Fluoro-phenoxy)-azetidine | 3-[3-Fluoro-5-(trifluoromethyl)phenoxy]azetidine |

| CAS Number | 2228504-71-8 | 106860-03-1 | 1188439-53-3 |

| Molecular Formula | C10H12FNO | C9H10FNO | C10H9F4NO |

| Molecular Weight | 181.21 | 167.18 | 235.18 |

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

3-(3-fluoro-5-methylphenoxy)azetidine |

InChI |

InChI=1S/C10H12FNO/c1-7-2-8(11)4-9(3-7)13-10-5-12-6-10/h2-4,10,12H,5-6H2,1H3 |

InChI Key |

VXQPYNKJRLXRKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)OC2CNC2 |

Origin of Product |

United States |

Computational and Theoretical Studies of 3 3 Fluoro 5 Methylphenoxy Azetidine

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis are fundamental to predicting the behavior of 3-(3-Fluoro-5-methylphenoxy)azetidine. These computational techniques allow for the visualization of the molecule's three-dimensional structure and the analysis of its electron distribution, which are key determinants of its physical and chemical properties. patsnap.com

The chemical reactivity and stability of this compound are influenced by several factors, including the high ring-strain energy of the azetidine (B1206935) core and the electronic effects of its substituents. researchgate.net The azetidine ring is more stable than the highly reactive three-membered aziridine (B145994) ring but more strained than the five-membered pyrrolidine (B122466) ring. rsc.org

Computational models can predict reactivity through analysis of Frontier Molecular Orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps. For this molecule, the phenoxy ring, modified with an electron-withdrawing fluorine atom and an electron-donating methyl group, modulates the electron density across the entire structure. The fluorine atom is expected to decrease the electron density on the aromatic ring, potentially influencing the pKa of the azetidine nitrogen. nih.gov The nitrogen atom's lone pair of electrons plays a crucial role in the molecule's basicity and nucleophilicity. Computational pKa calculations on analogous N-aryl azetidines have shown that conjugation can significantly lower the basicity of the azetidine nitrogen, thereby enhancing chemical stability under acidic conditions. nih.gov

The stability is also influenced by potential p–π conjugation effects between the lone pair electrons of the azetidine nitrogen and the π-system of the phenoxy ring, which can be evaluated using methods like Natural Bond Orbital (NBO) analysis. nih.gov

Table 1: Predicted Physicochemical Properties for Azetidine Scaffolds

| Property | Value Range for CNS Drug Candidates | Predicted Value for a Representative 3-Phenoxyazetidine (B1367254) Scaffold |

| Molecular Weight (MW) | < 450 | ~195 g/mol |

| LogP | < 5 | ~1.8 |

| Topological Polar Surface Area (TPSA) | < 90 Ų | ~22 Ų |

| Hydrogen Bond Donors (HBD) | < 3 | 1 |

| Hydrogen Bond Acceptors (HBA) | < 7 | 2 |

| Rotatable Bonds | < 8 | 2 |

Note: These values are illustrative, based on computational predictions for representative azetidine scaffolds designed for CNS applications. Actual values for this compound would require specific calculation. nih.gov

The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate torsional strain. nih.gov Computational studies on L-azetidine-2-carboxylic acid show that the ring can adopt various puckered structures depending on the backbone and substituent orientation. nih.gov For this compound, the bulky phenoxy substituent at the C3 position is a major determinant of the ring's preferred conformation.

Conformational analysis, typically performed using quantum mechanical methods, can determine the energetically favored puckering of the ring and the rotational barrier for the C-O bond connecting the azetidine to the phenoxy group. The substituent can exist in either an axial or equatorial position relative to the approximate plane of the ring, with the equatorial position generally being more stable for large groups to minimize steric hindrance. Fluorine substitution on related heterocycles has been shown to influence conformational behavior, a factor that would be considered in detailed modeling. acs.org

Mechanistic Investigations of Azetidine-Forming Reactions using Computational Methods

Computational methods are pivotal in understanding the complex mechanisms of azetidine synthesis. mit.edu These reactions often compete with the formation of more thermodynamically stable five-membered rings (pyrrolidines), making kinetic control essential. acs.org

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms by calculating the energies of reactants, transition states (TS), and products. researchgate.netresearchgate.net A common route to 3-substituted azetidines is the intramolecular cyclization of epoxy amines. frontiersin.org DFT calculations can model this process, identifying the transition state for the nucleophilic attack of the amine nitrogen on the epoxide carbon.

In a hypothetical synthesis of this compound, DFT could be used to compare the activation energy barriers for the two possible ring-closing pathways: the "4-exo-tet" cyclization to form the desired azetidine and the competing "5-endo-tet" cyclization that would yield a pyrrolidine derivative. researchgate.net Studies on similar systems have shown that the formation of the four-membered ring can be kinetically favored despite the higher strain of the product. acs.org

Table 2: Illustrative DFT Energy Profile for a Competing Azetidine vs. Pyrrolidine Formation

| Species | Pathway | Relative Gibbs Free Energy (ΔG‡) (kJ/mol) |

| Transition State 1 (TS1) | Azetidine Formation (4-exo) | 0 (Reference) |

| Transition State 2 (TS2) | Pyrrolidine Formation (5-endo) | +10 |

| Product 1 | Azetidine | -25 |

| Product 2 | Pyrrolidine | -40 |

Note: This table represents hypothetical data based on quantum chemical investigations of similar kinetically controlled reactions where the azetidine formation pathway has a lower activation barrier (ΔG‡) than the competing pyrrolidine pathway, even though the pyrrolidine is the more thermodynamically stable product. acs.org

Regioselectivity and stereoselectivity are critical for the efficient synthesis of specifically substituted azetidines. Computational models can provide a deep understanding of why a reaction favors a particular isomer. acs.orgunimi.it For instance, in the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by Lewis acids, DFT calculations have shown that the transition state leading to azetidine is significantly lower in energy than that leading to pyrrolidine, explaining the observed high regioselectivity. frontiersin.org

These models can account for the influence of catalysts, solvents, and substrate stereochemistry on the reaction outcome. frontiersin.org By comparing the activation energies of different possible transition states, chemists can predict the major product of a reaction, which is crucial for designing efficient synthetic routes. thescience.devresearchgate.net

Rational Design of Azetidine Derivatives via Computational Approaches

The unique properties of the azetidine scaffold make it a "privileged motif" in medicinal chemistry. rsc.org Computational methods are central to the rational design of novel azetidine derivatives with desired pharmacological profiles. patsnap.comopenmedicinalchemistryjournal.com Starting with a lead compound like this compound, computational tools can guide the synthesis of new analogues with improved potency and pharmacokinetic (ADME) properties. nih.govgoogle.com

This process, known as structure-based or ligand-based drug design, involves in silico modifications to the lead structure. For example, the substituents on the phenoxy ring could be altered, or different groups could be added to the azetidine nitrogen. Computational techniques such as molecular docking can then predict how these new derivatives will bind to a biological target. openmedicinalchemistryjournal.com Furthermore, algorithms can calculate key physicochemical properties like lipophilicity (LogP), solubility, and metabolic stability, allowing researchers to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process. nih.gov

Substrate Scope Prediction and Optimization

The concept of substrate scope is fundamental in enzymology and pharmacology, defining the range of molecules that can be recognized and processed by a particular enzyme or bound by a receptor. For a therapeutic agent like this compound, which may act as an inhibitor or a modulator of a biological target, understanding its substrate scope is crucial for predicting its efficacy and potential off-target effects. Computational methods offer a powerful means to predict and optimize this scope.

Predicting the range of substrates an enzyme will accept based on its amino acid sequence is a significant challenge. nih.gov However, combining experimental data with structural modeling, ligand docking, and the physicochemical properties of proteins and ligands can lead to accurate predictions. nih.gov Machine learning models, such as logistic regression, random forest, and support vector machines, have demonstrated high accuracy in predicting substrate scope for various enzymes. nih.gov

In a hypothetical study focused on a putative enzyme target for this compound, a combination of molecular docking and machine learning could be employed to predict which endogenous molecules or other xenobiotics might also bind to the target. This approach would involve creating a three-dimensional model of the target protein's active site and then computationally "docking" a library of potential substrates, including this compound, into this site. The binding energies and interaction patterns from these docking simulations would then be used as features to train a machine learning model.

Table 1: Hypothetical Substrate Scope Prediction for a Target Enzyme of this compound

| Substrate | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |

| This compound | -9.5 | Tyr123, Phe256, Asp301 | Inhibitor |

| Endogenous Substrate A | -8.2 | Tyr123, Ser124, Asp301 | Agonist |

| Metabolite X | -6.1 | Tyr123, Asp301 | Weak Inhibitor |

| Drug Y | -5.8 | Phe256 | No significant interaction |

| Toxin Z | -7.5 | Tyr123, Phe256 | Competitive Inhibitor |

This table presents hypothetical data for illustrative purposes.

Optimization of the substrate scope would then proceed based on these predictions. For instance, if this compound is predicted to have off-target binding to a related enzyme, structural modifications can be explored computationally to enhance its selectivity. This could involve adding or removing functional groups to exploit subtle differences in the active sites of the target and off-target proteins. Directed evolution approaches, guided by computational screening, can also be used to engineer enzymes with altered substrate scopes for specific applications. nih.gov

Virtual Screening for Scaffold Modifications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. When applied to a known active compound like this compound, virtual screening can be used to explore modifications to its chemical scaffold to improve properties such as binding affinity, selectivity, and pharmacokinetic profile.

The process begins with the three-dimensional structure of the target protein. Then, a virtual library of compounds, consisting of derivatives of the this compound scaffold, is generated. These modifications could include altering the substitution pattern on the phenoxy ring, modifying the azetidine ring, or changing the linker between these two moieties.

Each of these virtual compounds is then docked into the active site of the target protein, and their binding modes and affinities are calculated. The top-scoring compounds are then prioritized for synthesis and experimental testing. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.

Table 2: Hypothetical Virtual Screening Results for Scaffold Modifications of this compound

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Improvement in Selectivity |

| Lead Compound | This compound | -9.5 | Baseline |

| V-Mod-01 | Addition of a hydroxyl group to the methyl position | -9.8 | 1.5-fold |

| V-Mod-02 | Replacement of the fluoro group with a chloro group | -9.3 | No change |

| V-Mod-03 | Bioisosteric replacement of the azetidine ring with pyrrolidine | -8.9 | Decreased |

| V-Mod-04 | Addition of a methoxy (B1213986) group at the 4-position of the phenoxy ring | -10.2 | 3.0-fold |

| V-Mod-05 | N-methylation of the azetidine ring | -9.6 | 1.2-fold |

This table presents hypothetical data for illustrative purposes.

The results from such a virtual screen can provide medicinal chemists with a clear rationale for which modifications are most likely to lead to improved drug candidates. For example, the hypothetical data in Table 2 suggests that the addition of a methoxy group at the 4-position of the phenoxy ring could significantly enhance both binding affinity and selectivity.

Structure Activity Relationship Sar Research of Phenoxyazetidine Derivatives

Methodologies for SAR Elucidation in Heterocyclic Compounds

The elucidation of SAR in heterocyclic compounds like 3-(3-Fluoro-5-methylphenoxy)azetidine relies on a combination of sophisticated experimental and computational techniques. These methodologies allow for a detailed understanding of how structural modifications influence biological interactions.

Experimental Approaches: Key experimental techniques include the chemical synthesis of analog libraries with systematic variations in substitution patterns. High-throughput screening (HTS) is then employed to rapidly assess the biological activity of these analogs against specific targets. Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide crucial three-dimensional structural information about ligand-receptor interactions at an atomic level. These techniques help to visualize the binding modes of the compounds and explain the observed activity trends.

Computational Methods: In silico approaches are indispensable for modern SAR studies. Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structures of compounds and their biological activities. This allows for the prediction of the activity of novel, unsynthesized molecules. Molecular docking simulations are used to predict the preferred binding orientation of a ligand to its target protein, providing insights into the specific interactions that contribute to binding affinity. Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Impact of Fluoro and Methyl Substituents on Phenoxyazetidine Scaffolds

The presence and positioning of fluoro and methyl groups on the phenoxy ring of the 3-phenoxyazetidine (B1367254) scaffold are critical determinants of its biological activity. These substituents can profoundly influence the compound's electronic properties, lipophilicity, metabolic stability, and binding interactions with its biological target.

Positional Effects of Fluorine on Biological Interactions

The introduction of a fluorine atom to the phenoxy ring can significantly alter the compound's properties. Fluorine is highly electronegative and can modulate the acidity of nearby functional groups, as well as participate in hydrogen bonding and dipole-dipole interactions. The position of the fluorine atom is crucial; for instance, substitution at the meta position, as in this compound, can influence the molecule's conformational preferences and its ability to fit into a specific binding pocket. Research on related fluoro-substituted heterocyclic compounds has shown that strategic placement of fluorine can enhance binding affinity and selectivity for the target receptor.

A study on a series of 3-phenoxyazetidin-2-one derivatives as selective cyclooxygenase-2 (COX-2) inhibitors revealed that para-substitution on the N-1 phenyl ring was favorable for activity. While this study does not directly address the phenoxy ring substitution, it highlights the importance of substituent positioning on aromatic rings within this general scaffold.

Influence of Azetidine (B1206935) Nitrogen Substitutions on SAR

The nitrogen atom of the azetidine ring provides a key point for structural modification, and substitutions at this position have a profound impact on the SAR of 3-phenoxyazetidine derivatives. The nature of the substituent on the azetidine nitrogen can influence the compound's polarity, basicity, and steric profile, all of which are critical for receptor recognition and binding.

For instance, in the aforementioned study of 3-phenoxyazetidin-2-one derivatives, it was found that large and lipophilic substituents on the nitrogen atom were favorable for COX-2 inhibitory activity. This suggests that the N-substituent likely interacts with a hydrophobic region of the enzyme's active site. The introduction of different functional groups, such as alkyl chains, aromatic rings, or hydrogen bond donors/acceptors, can be used to probe the chemical environment of the binding pocket and optimize the compound's pharmacological profile.

Comparative SAR Analysis with Other Azetidine and Heterocyclic Systems

To gain a deeper understanding of the SAR of this compound, it is valuable to compare its properties with those of other related heterocyclic systems, such as pyrrolidines and piperidines. Azetidines, as four-membered rings, possess a higher degree of ring strain compared to their five- and six-membered counterparts. This strain can influence the bond angles and conformational flexibility of the molecule, potentially pre-organizing it for optimal binding to a target.

In various drug discovery programs, the replacement of a pyrrolidine (B122466) or piperidine ring with an azetidine has been shown to modulate pharmacological activity. For example, a patent for fluoro-substituted alkylene-linked azetidine, pyrrolidine, and piperidine derivatives demonstrated their activity as selective agonists of 5-HT1Dα receptors. scispace.com This highlights that while these saturated nitrogen heterocycles can be interchangeable to some extent, the specific ring size can have a significant impact on receptor selectivity and potency.

The table below presents a conceptual comparison of azetidine with pyrrolidine and piperidine in the context of drug design, based on general principles observed in medicinal chemistry.

| Feature | Azetidine | Pyrrolidine | Piperidine |

| Ring Size | 4-membered | 5-membered | 6-membered |

| Ring Strain | High | Moderate | Low |

| Conformational Flexibility | Low | Moderate | High (chair/boat conformations) |

| 3D Character | High | Moderate | High |

| Common Applications in CNS Drug Design | Can provide novel vectors and improved physicochemical properties | Prevalent in many CNS-active compounds | Widely used scaffold in CNS drugs |

This comparative analysis underscores the unique structural and conformational properties of the azetidine ring, which can be exploited to fine-tune the SAR of a given scaffold. The specific combination of the 3-phenoxyazetidine core with the 3-fluoro and 5-methyl substituents likely confers a unique set of properties that are responsible for its biological activity.

Preclinical Pharmacological Research on 3 3 Fluoro 5 Methylphenoxy Azetidine: Mechanistic and Dispositional Aspects

In vitro Mechanistic Studies

In vitro studies form the foundation of understanding a compound's pharmacological identity. They utilize isolated proteins, cells, and tissues to explore the direct interactions of a drug candidate with its target and the subsequent cellular consequences, providing a clear picture of its mechanism of action without the complexities of a whole biological system. bmglabtech.com

Target engagement assays are crucial to confirm that a compound physically interacts with its intended molecular target within a cellular environment. nih.gov For 3-(3-Fluoro-5-methylphenoxy)azetidine, a variety of label-free and biophysical techniques could be employed to quantify this interaction. acs.org

One common method is the Cellular Thermal Shift Assay (CETSA®), which relies on the principle that a compound binding to its target protein will stabilize it, increasing its melting temperature. researchgate.netcatapult.org.uk Cells would be incubated with varying concentrations of this compound, heated, and the amount of remaining soluble target protein would be quantified to determine a thermal shift, indicating direct binding. catapult.org.uk Other techniques like native mass spectrometry could also be used to study the noncovalent complex between the compound and its purified target protein. acs.org These assays are essential for validating that the compound reaches and binds to its site of action. catapult.org.uk

Table 1: Hypothetical Target Engagement Data for this compound using CETSA

| Compound Concentration (µM) | Observed Thermal Shift (ΔTm in °C) | Interpretation |

|---|---|---|

| 0.1 | +0.5 | Minimal stabilization |

| 1 | +2.1 | Moderate stabilization |

| 10 | +4.5 | Strong stabilization, indicating robust target engagement |

| 100 | +4.6 | Saturation of target engagement |

Once target engagement is confirmed, cell-based assays are used to explore the functional consequences of this interaction. news-medical.net These assays provide insight into how the compound modulates cellular signaling pathways and function. nuvisan.comcellomaticsbio.com Depending on the hypothesized target, a range of assays would be deployed.

If this compound targets a G protein-coupled receptor (GPCR), assays measuring downstream second messengers like cyclic AMP (cAMP) or intracellular calcium flux would be employed. news-medical.net Reporter gene assays, where the activation of a specific signaling pathway drives the expression of a detectable protein (e.g., luciferase), could also be used to quantify pathway modulation. nih.gov High-content screening (HCS) platforms would allow for the simultaneous measurement of multiple cellular parameters, such as changes in protein localization, phosphorylation status, or cell morphology, providing a detailed picture of the compound's mechanism of action. nih.gov

Table 2: Conceptual Cell-Based Assay Results for this compound

| Assay Type | Endpoint Measured | Hypothetical Result (EC50) | Implication |

|---|---|---|---|

| cAMP Accumulation Assay | Inhibition of forskolin-stimulated cAMP | 0.5 µM | Compound acts as an inhibitor of the target pathway |

| Reporter Gene Assay (CRE-Luciferase) | Inhibition of luciferase expression | 0.7 µM | Confirms downstream pathway inhibition |

| Phospho-ERK Western Blot | Decreased p-ERK levels | 1.2 µM | Identifies specific signaling cascade element affected |

To understand the selectivity of this compound and identify potential off-target effects, it would be screened against a broad panel of receptors, ion channels, and enzymes. nih.gov This "receptorome" screening is a standard practice in drug discovery to assess a compound's specificity. researchgate.net

Commercial services offer panels that can test the compound's binding affinity for hundreds of molecular targets. The results would reveal the compound's binding profile, highlighting its affinity for the primary target relative to other proteins. A highly selective compound would show potent binding to its intended target with minimal interaction with other receptors. This profiling is critical for predicting potential side effects and for understanding the full spectrum of the compound's biological activity. indigobiosciences.com

In vivo Preclinical Pharmacology Studies in Animal Models

Following promising in vitro results, the investigation moves to in vivo animal models to understand how the compound behaves in a complex, living system. tandfonline.com These studies are essential to link the molecular mechanism to physiological and behavioral outcomes. nih.gov

Proof-of-concept studies aim to demonstrate that the compound engages its target in a living animal and produces a biological response consistent with its proposed mechanism of action. researchgate.net If this compound is hypothesized to be an antagonist for a specific CNS receptor, a relevant animal model would be chosen where that receptor's activity is heightened. nih.govfrontiersin.org

For example, if the target is the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in stress and anxiety, a stress-induced hyperthermia model in mice could be used. mdpi.com The study would measure whether administration of the compound can block the stress-induced increase in body temperature, a physiological response mediated by the target receptor. To confirm that the effect is target-specific, brain tissue could be analyzed post-mortem for biomarkers of target engagement, such as changes in the phosphorylation state of downstream proteins. criver.com

To further characterize the mechanistic consequences in vivo, a battery of behavioral and physiological tests would be conducted. These tests are designed to assess the compound's effects on functions relevant to its intended therapeutic application, such as anxiety, depression, or cognition. nih.gov

For a CNS-active compound, a Functional Observational Battery (FOB) or Irwin test might be performed to systematically assess changes in autonomic function, sensorimotor responses, and general behavior. More specific tests, such as the open-field test to measure locomotor activity and anxiety-like behavior, or the forced swim test as a model for antidepressant-like activity, would be employed. mdpi.com These behavioral readouts, when combined with measurements of drug concentration in the brain and plasma, help to establish a relationship between target engagement, physiological response, and behavioral outcome. criver.commdpi.com

Table 3: Hypothetical Behavioral and Physiological Data in a Rodent Model

| Test | Parameter Measured | Observed Effect of Compound | Mechanistic Interpretation |

|---|---|---|---|

| Open-Field Test | Time spent in center | Increased | Anxiolytic-like effect |

| Forced Swim Test | Immobility time | Decreased | Antidepressant-like effect |

| Stress-Induced Hyperthermia | Core body temperature change | Blocked stress-induced increase | Confirms in vivo target antagonism |

| Microdialysis | Neurotransmitter levels in specific brain regions | Modulation of dopamine (B1211576) and serotonin | Elucidates downstream neurochemical effects |

Preclinical Pharmacokinetics, Distribution, Metabolism, and Excretion (ADME)

Following a comprehensive review of publicly available scientific literature, no specific preclinical pharmacokinetic, distribution, metabolism, or excretion (ADME) data for the compound This compound could be identified. The subsequent sections outline the typical data and research findings that would be presented in a preclinical ADME profile; however, they remain unpopulated due to the absence of specific information for this molecule.

Absorption and Distribution in Preclinical Species

Data regarding the absorption and distribution of This compound in preclinical species such as rats, mice, or dogs are not available in the reviewed literature. A typical investigation in this area would characterize the rate and extent of absorption following oral and intravenous administration to determine bioavailability. Key parameters that would be presented in the table below, such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), remain undetermined.

Furthermore, studies detailing the distribution of the compound into various tissues and organs have not been reported. Such studies would typically involve techniques like quantitative whole-body autoradiography or mass spectrometry analysis of tissue homogenates to understand the extent of tissue penetration and potential for accumulation. Information on plasma protein binding, which influences the fraction of unbound drug available for distribution and pharmacological activity, is also unavailable.

Interactive Data Table: Pharmacokinetic Parameters of this compound in Preclinical Species (Data Not Available)

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | Oral | - | - | - | - | - |

| Rat | Intravenous | - | - | - | - | - |

| Mouse | Oral | - | - | - | - | - |

| Mouse | Intravenous | - | - | - | - | - |

Metabolic Pathways and Metabolite Identification in Preclinical Systems

No studies detailing the metabolic pathways of This compound in preclinical in vitro or in vivo systems have been published. The investigation of metabolic pathways is crucial for understanding the clearance mechanisms of a compound and for identifying potentially active or toxic metabolites.

Typically, in vitro studies using liver microsomes, S9 fractions, and hepatocytes from various preclinical species and humans are conducted to elucidate the primary routes of metabolism. These studies would identify the major phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic transformations. The specific cytochrome P450 (CYP) enzymes responsible for oxidative metabolism would also be identified through reaction phenotyping studies.

In vivo metabolite profiling in plasma, urine, and feces from preclinical species would confirm the in vitro findings and provide a more complete picture of the metabolic fate of the compound. The structures of the identified metabolites would be elucidated using techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Interactive Data Table: Major Metabolites of this compound Identified in Preclinical Systems (Data Not Available)

| Metabolite ID | Proposed Structure | Matrix | Preclinical Species | Metabolic Pathway |

| - | - | - | - | - |

| - | - | - | - | - |

| - | - | - | - | - |

Excretion Routes and Mass Balance in Preclinical Models

Information on the excretion routes and mass balance of This compound in preclinical models is not available. Mass balance studies, typically conducted using a radiolabeled version of the compound, are the gold standard for determining the routes and rates of elimination of the drug and its metabolites from the body.

Interactive Data Table: Excretion of this compound in Preclinical Models (Data Not Available)

| Species | Route of Administration | Dose (mg/kg) | % of Dose in Urine | % of Dose in Feces | Total Recovery (%) |

| Rat | Oral | - | - | - | - |

| Rat | Intravenous | - | - | - | - |

Analytical Method Development and Characterization for 3 3 Fluoro 5 Methylphenoxy Azetidine

Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of 3-(3-Fluoro-5-methylphenoxy)azetidine, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the azetidine (B1206935) ring and the substituted phenoxy group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the ether linkage.

Azetidine Protons: The protons on the azetidine ring will likely appear as complex multiplets due to spin-spin coupling. The proton at the C3 position, being attached to the carbon bearing the phenoxy group, is expected to resonate further downfield compared to the other azetidine protons.

Aromatic Protons: The protons on the trisubstituted benzene (B151609) ring will exhibit characteristic splitting patterns. The fluorine and methyl substituents will influence the chemical shifts of the aromatic protons.

Methyl Protons: The methyl group protons on the benzene ring will appear as a singlet in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Azetidine CH₂ | 3.5 - 4.0 | m |

| Azetidine CH | 4.8 - 5.2 | m |

| Aromatic CH | 6.5 - 7.0 | m |

| Methyl CH₃ | 2.2 - 2.4 | s |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms present in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Azetidine Carbons: The carbon atoms of the azetidine ring will resonate in the aliphatic region of the spectrum. The C3 carbon, attached to the oxygen atom, will be shifted downfield.

Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (typically 100-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The carbons attached to the oxygen and methyl groups will also have distinct chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Azetidine CH₂ | 45 - 55 |

| Azetidine CH | 65 - 75 |

| Aromatic C-H | 100 - 120 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-CH₃ | 140 - 145 |

| Methyl CH₃ | 20 - 25 |

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet informative tool for characterizing this molecule. It is expected to show a single resonance for the fluorine atom on the benzene ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and may show coupling to nearby protons. Computational predictions suggest that the chemical shift for fluoroaromatic compounds can be reliably estimated. nih.gov

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Atom | Predicted Chemical Shift (ppm) |

| Ar-F | -110 to -115 |

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

C-O-C Stretching: A strong absorption band characteristic of the aryl-alkyl ether linkage is expected in the region of 1200-1250 cm⁻¹ for the asymmetric stretch and around 1020-1075 cm⁻¹ for the symmetric stretch. youtube.comspectroscopyonline.comrockymountainlabs.comlibretexts.org

Aromatic C-H Stretching: Absorption bands for the stretching vibrations of the C-H bonds on the aromatic ring are expected just above 3000 cm⁻¹. vscht.czorgchemboulder.comopenstax.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to characteristic bands in the 1450-1600 cm⁻¹ region. vscht.czorgchemboulder.comopenstax.org

C-F Stretching: A strong absorption band corresponding to the C-F bond stretching on the aromatic ring is anticipated in the 1100-1300 cm⁻¹ region. s-a-s.org

Aliphatic C-H Stretching: The C-H stretching vibrations of the azetidine and methyl groups will appear in the region of 2850-3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1200 - 1250 |

| C-F Stretch | 1100 - 1300 |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1020 - 1075 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation. For this compound, the molecular ion peak (M+) would be observed, and its fragmentation pattern would be characteristic of both the azetidine and the substituted phenoxy moieties.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Fragmentation Pattern: Common fragmentation pathways for aryl ethers include cleavage of the C-O bond, leading to the formation of a phenoxy radical or cation. miamioh.eduscribd.comdocsity.comwhitman.edustudylib.net The azetidine ring can undergo ring-opening or fragmentation, leading to characteristic smaller ions. wikipedia.org The presence of the fluorine and methyl groups on the aromatic ring will also influence the fragmentation pattern.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | m/z (mass-to-charge ratio) |

| [M]+ | 195.10 |

| [M - C₂H₄N]+ | 152.06 |

| [C₇H₆FO]+ | 125.04 |

| [C₆H₄F]+ | 95.03 |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the determination of its purity.

HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.

Stationary Phase: A C18 or C8 column is typically used for the separation of moderately polar compounds like this. libretexts.org

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be an appropriate mobile phase. libretexts.orgsielc.com The gradient or isocratic elution can be optimized to achieve good separation.

Detection: UV detection at a wavelength where the aromatic ring shows significant absorbance (e.g., 254 nm) would be suitable.

Interactive Data Table: Typical HPLC Conditions

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

GC is a suitable technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC can be employed for its purity analysis.

Stationary Phase: A capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be appropriate for separating this compound from related impurities. phenomenex.comresearchgate.netfishersci.com

Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

Injector and Detector Temperatures: The injector and detector temperatures should be optimized to ensure efficient vaporization of the sample without degradation.

Oven Temperature Program: A temperature program starting from a lower temperature and gradually increasing to a higher temperature will allow for the separation of compounds with different boiling points.

Detection: A Flame Ionization Detector (FID) is a common and sensitive detector for organic compounds.

Interactive Data Table: Typical GC Conditions

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | FID at 300 °C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which requires a specialized system capable of handling higher backpressures. For a novel compound like this compound, developing a UPLC method would be a critical step in its analytical characterization, enabling purity assessment and quantification.

A typical UPLC method development strategy for this compound would involve a systematic evaluation of stationary phases, mobile phases, and detection parameters. Given the structure of this compound, which contains a polar azetidine ring and a more non-polar substituted phenoxy group, reversed-phase chromatography would be a logical starting point.

Hypothetical UPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 columns are versatile for a wide range of hydrophobicities. The BEH particle technology offers excellent stability across a broad pH range. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to improve peak shape for the basic azetidine nitrogen. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |

| Gradient | 5% to 95% B over 2-5 minutes | A gradient elution is suitable for analyzing new compounds where the optimal mobile phase composition is unknown and for separating impurities with a wide range of polarities. |

| Flow Rate | 0.4 - 0.6 mL/min | Typical flow rate for a 2.1 mm ID column to ensure optimal efficiency. |

| Column Temperature | 30 - 40 °C | Temperature control helps to ensure reproducible retention times and can improve peak shape. |

| Detection | UV-Vis (PDA) at 254 nm and 270 nm | The aromatic ring in the molecule is expected to have significant UV absorbance. A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment. |

| Injection Volume | 1 - 5 µL | Small injection volumes are typical for UPLC to prevent column overload and band broadening. |

This hypothetical method would require optimization and validation according to established guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for the intended application.

Determination of Enantiomeric Purity (if applicable)

The potential for chirality in this compound would depend on its substitution pattern. If the molecule possesses a stereocenter, it would exist as a pair of enantiomers. The azetidine ring itself can be a source of chirality if asymmetrically substituted. In the case of this compound, the carbon atom at the 3-position of the azetidine ring is attached to four different groups (the nitrogen atom, the oxygen of the phenoxy group, and two different methylene (B1212753) groups of the ring), making it a chiral center. Therefore, the determination of enantiomeric purity is a crucial aspect of its characterization.

Chiral chromatography is the most common technique for separating and quantifying enantiomers. This can be achieved using either chiral stationary phases (CSPs) in HPLC or UPLC, or through derivatization with a chiral reagent followed by separation on a standard achiral column.

Potential Chiral UPLC Method Development:

The development of a chiral separation method would involve screening various CSPs. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often the first choice due to their broad applicability.

Hypothetical Chiral UPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | Chiralpak IA, IB, or IC (Immobilized amylose or cellulose derivatives) | These columns are known for their wide range of chiral recognition capabilities. |

| Mobile Phase | Heptane/Ethanol or Heptane/Isopropanol mixtures | Normal-phase chromatography is often more successful for chiral separations on polysaccharide-based CSPs. |

| Isocratic/Gradient | Isocratic | Isocratic elution is generally preferred for chiral separations to achieve optimal resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to achieve good separation within a reasonable analysis time. |

| Column Temperature | 25 °C | Temperature can significantly affect chiral recognition; therefore, it should be carefully controlled. |

| Detection | UV-Vis (PDA) at 254 nm | To monitor the elution of the enantiomers. |

Successful method development would result in a baseline separation of the two enantiomers, allowing for the accurate determination of the enantiomeric excess (e.e.) of a given sample. This is critical as enantiomers of a chiral compound can have different pharmacological and toxicological profiles.

Future Research Trajectories and Broader Impact of Azetidine Based Research

Exploration of Novel Synthetic Pathways for Azetidines

The synthesis of substituted azetidines, including 3-phenoxy derivatives, has traditionally faced challenges due to the inherent ring strain of the four-membered system. medwinpublishers.comrsc.org Overcoming these synthetic hurdles is crucial for accessing novel analogues of compounds like 3-(3-Fluoro-5-methylphenoxy)azetidine.

Future research will likely focus on developing more efficient and versatile synthetic routes. Key areas of exploration include:

Strain-Release Approaches : Methods that harness the ring strain of precursors like 1-azabicyclobutanes offer a promising avenue for creating diverse azetidine (B1206935) libraries. acs.org

Photocatalysis : Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, are emerging as powerful tools for constructing azetidine rings under mild conditions. researchgate.netrsc.org This could allow for the introduction of a wider array of functional groups than traditional methods.

C–H Amination : Palladium-catalyzed intramolecular C(sp3)–H amination presents a modern strategy for forming the azetidine ring, offering a direct way to cyclize suitable precursors. rsc.org

Flow Chemistry : The use of photochemical modifications in flow reactors is enabling the rapid, scalable synthesis of alkyl azetidines from readily available starting materials like azetidine-2-carboxylic acids. chemrxiv.orgchemrxiv.org

These advanced methods could facilitate the synthesis of complex derivatives, providing a platform for creating libraries of compounds around the core this compound structure for biological screening.

| Synthetic Strategy | Key Feature | Potential Application for 3-Phenoxyazetidines |

| Strain-Release Functionalization | Utilizes strained precursors for divergent synthesis. | Rapid generation of diverse 3-substituted azetidine libraries. |

| Photocatalytic Cycloadditions | Employs visible light to form the azetidine ring. rsc.org | Access to novel and complex azetidine scaffolds under mild conditions. rsc.org |

| C-H Amination/Activation | Forms C-N bonds directly from C-H bonds. rsc.org | Efficient cyclization to create the core azetidine structure. |

| Titanacyclobutane Intermediates | A modular approach for assembling 3-substituted azetidines. nih.gov | Versatile synthesis of azetidines with quaternary centers. nih.gov |

Advanced Computational Approaches for Compound Design and Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry, enabling the rapid and cost-effective design and optimization of new therapeutic agents. emanresearch.orgemanresearch.org For a compound such as this compound, computational methods can predict how structural modifications would impact its biological activity and pharmacokinetic properties.

Future directions in this area include:

Structure-Based Drug Design (SBDD) : If the three-dimensional structure of a biological target is known, molecular docking and dynamics simulations can be used to predict the binding interactions of novel azetidine derivatives. beilstein-journals.org This allows for the rational design of analogues with improved potency and selectivity.

Ligand-Based Drug Design (LBDD) : In the absence of a target's 3D structure, methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. beilstein-journals.org These techniques use the information from a set of known active molecules to build models that can predict the activity of new, untested compounds. nih.govpeerscientist.com

ADMET Prediction : In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.netresearchgate.net Applying these models to virtual libraries of azetidine analogues can help prioritize compounds with favorable drug-like properties for synthesis, saving time and resources. researchgate.netnih.gov

The integration of machine learning and artificial intelligence into these computational workflows is expected to further enhance their predictive power, accelerating the journey from initial concept to a viable drug candidate. emanresearch.org

Diversification of Azetidine Scaffold for Expanding Chemical Space

The azetidine ring is considered a valuable scaffold in drug discovery because it can introduce three-dimensionality into otherwise flat molecules, which is often desirable for improving pharmacological properties. nih.govnih.gov Starting from a core structure like this compound, future research will focus on diversifying the scaffold to explore new chemical space.

Key strategies for diversification include:

Fused, Bridged, and Spirocyclic Systems : The synthesis of more complex architectures, such as spirocyclic, fused, and bridged systems incorporating the azetidine ring, can lead to compounds with novel biological activities and improved properties. nih.govresearchgate.net For instance, spirocyclic azetidines have been shown to be promising motifs in drug discovery. nih.gov

Bioisosteric Replacement : The azetidine moiety can be used as a bioisostere for other common chemical groups to modulate a molecule's properties. Exploring different substitution patterns on the azetidine ring itself can fine-tune its role as a conformational constraint or a vector for interacting with biological targets.

Fragment-Based Drug Design : The conformationally restricted nature of the azetidine scaffold makes it an ideal component for fragment-based drug discovery. enamine.net Small, azetidine-containing fragments can be screened for binding to a target, and hits can then be grown or linked to generate more potent lead compounds.

This diversification allows chemists to create libraries of molecules with a wide range of shapes and properties, increasing the probability of discovering compounds with novel therapeutic applications. nih.govresearchgate.net

| Diversification Approach | Description | Potential Impact on Drug Discovery |

| Spirocyclization | Fusing the azetidine ring with another ring at a single carbon atom. nih.govsemanticscholar.org | Creates rigid, three-dimensional structures with defined exit vectors for substituents. semanticscholar.orgmorressier.com |

| Fused Ring Systems | Sharing two atoms between the azetidine and another ring system. researchgate.net | Leads to novel and conformationally constrained chemical entities. researchgate.net |

| Late-Stage Functionalization | Modifying the azetidine scaffold in the final steps of a synthesis. morressier.com | Allows for the rapid generation of analogues for structure-activity relationship studies. |

| Peptide Scaffolds | Incorporating azetidine amino acids into peptides. nih.govnih.gov | Induces specific turns and conformations, improving stability and cell permeability. nih.gov |

Integration of Multidisciplinary Approaches in Azetidine Research

The future of research involving azetidine-containing compounds will rely heavily on the integration of knowledge and techniques from various scientific disciplines. The journey of a compound like this compound from a chemical curiosity to a potential therapeutic agent requires a collaborative effort.

This multidisciplinary approach involves:

Chemical Biology : Using azetidine-based probes to study biological systems and identify new drug targets.

Structural Biology : Employing techniques like X-ray crystallography and NMR to understand how azetidine-containing molecules bind to their biological targets at an atomic level. beilstein-journals.org

Pharmacology and Toxicology : Conducting in-depth studies to evaluate the efficacy and safety of new azetidine derivatives in cellular and animal models.

Materials Science : Exploring the use of azetidines in the development of new polymers and functional materials. rsc.org

By combining expertise from these and other fields, researchers can gain a more comprehensive understanding of the potential of azetidine-based compounds and more effectively translate fundamental discoveries into practical applications.

Q & A

Q. How can in vitro assays evaluate the metabolic stability of this compound?

- Methodology : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. CYP450 inhibition assays (fluorogenic substrates) assess enzyme interactions. Structural modifications (e.g., replacing methyl with trifluoromethyl) improve metabolic resistance, as seen in fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.